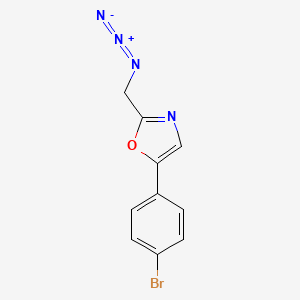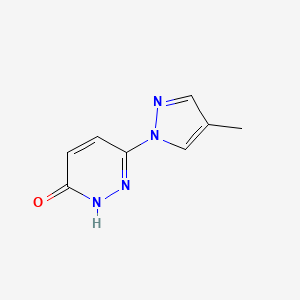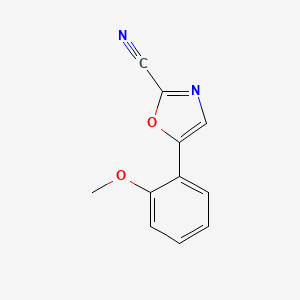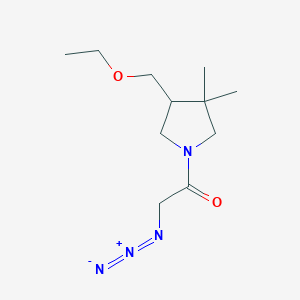
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a synthetic, organic compound that has been used in a variety of scientific and industrial applications. It is an azide, a compound containing a nitrogen triple bond, and is a derivative of the pyrrolidine ring. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, and is used in the production of various polymers. It has been studied for its potential applications in biochemistry and physiology, and for its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazolyl-Triazolyl-Alcohol Derivatives
This compound can be used in the synthesis of new thiazolyl-1,2,3-triazolyl-alcohol derivatives. These derivatives have been synthesized through a click reaction involving 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction . Such derivatives are significant due to their promising antimicrobial activities.
Antimicrobial Activity
The synthesized thiazolyl-triazolyl-alcohol derivatives exhibit substantial antimicrobial activity. They have been screened for in vitro antibacterial activity against Gram-negative strains like Escherichia coli, Gram-positive strains such as Staphylococcus albus, and antifungal activity against fungi like Candida albicans and Aspergillus niger . This highlights the compound’s potential as a precursor in developing treatments against microbial infections.
Antifungal Applications
Specific derivatives of the compound have shown promising antifungal activity against A. niger, with minimum inhibitory concentrations ranging from 31.25 to 62.5 µg/mL . This suggests that the compound could be valuable in the development of new antifungal agents.
Antibacterial Applications
Some derivatives, particularly those with 4-chlorophenyl and 4-fluorophenyl groups at the thiazole ring’s position-2, have reported good activity against A. niger. Compounds with these modifications have also shown good antibacterial activity against S. albus . This indicates the compound’s role in creating targeted antibacterial agents.
Click Chemistry
The azide group in the compound makes it a candidate for click chemistry applications. Click chemistry is a class of biocompatible chemical reactions that are widely used in bioconjugation, which is the process of joining two molecules, typically a biomolecule and a probe or drug . This compound could be used to synthesize azides directly from alcohols, which are essential in click chemistry.
Bioconjugation via Staudinger Ligation
Due to the stability of azides under physiological conditions and their unique reactivity patterns, they are sought-after functionalities in bioconjugation via Staudinger ligation . This compound, with its azide functionality, could be used to develop new bioconjugation methods for attaching probes to biomolecules.
Eigenschaften
IUPAC Name |
2-azido-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-4-17-7-9-6-15(8-11(9,2)3)10(16)5-13-14-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGGXUMKSUCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)
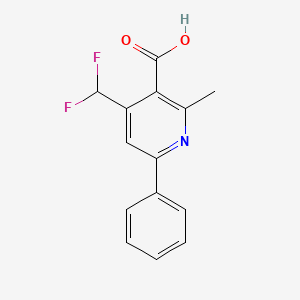
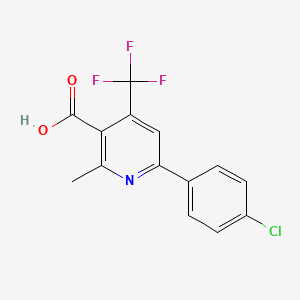
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
